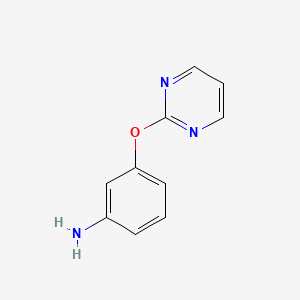
3-(Pyrimidin-2-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrimidin-2-yloxy)aniline is a chemical compound that can be synthesized from pyrimidin-2-yl sulfonates and anilines. It is a member of the class of compounds known as C2-aryloxy- and arylaminopyrimidines, which are characterized by the presence of a pyrimidine ring substituted at the second position with an aryloxy or arylamino group .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through cross-coupling reactions of pyrimidin-2-yl sulfonates with anilines. This method provides an efficient approach to obtain a wide array of C2-functionalized pyrimidines. The reaction conditions are typically mild and yield good to excellent results .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be complex, with the potential for various substituents on the pyrimidine ring influencing the overall properties of the compound. X-ray crystallography can be used to determine the precise structure of these compounds, as demonstrated in studies of related pyrimidine derivatives .
Chemical Reactions Analysis
This compound and its derivatives can participate in various chemical reactions. For instance, they can act as directing groups in C-H amination reactions mediated by cupric acetate, which allows for the effective amination of benzamide derivatives . Additionally, they can be used in Rh(III)-catalyzed C-H amidation reactions with dioxazolones, leading to the production of 1,2-diaminobenzene or benzimidazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties can be studied using various analytical techniques, including density functional theory (DFT) calculations, which provide insights into the electronic structure, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) . The solubility and stability of these compounds can be affected by the nature of the substituents on the pyrimidine ring .
Relevant Case Studies
Several case studies highlight the biological activity of this compound derivatives. For example, certain 2-anilino pyrimidine derivatives have been found to be potent inhibitors of cyclin-dependent kinases (CDKs), with significant anti-proliferative activity against human tumor cell lines . Additionally, some derivatives have shown marked inhibition against various cancer cell lines, indicating promising anticancer activity .
科学的研究の応用
Antimicrobial Activity
A novel class of antimicrobials featuring pyrazolo[3,4-d]pyrimidine derivatives has demonstrated promising activities against Gram-positive bacteria, including Staphylococcus aureus. These compounds, designed to inhibit DNA polymerase III—an enzyme crucial for bacterial replication—exhibit enhanced antimicrobial and antipolymerase activities upon specific substitutions at the aniline group, showcasing their potential as antimicrobial agents (Ali et al., 2003).
Kinase Inhibition for Cancer Therapy
Pyridin-3-yl pyrimidines have been synthesized and evaluated for their inhibitory effects on the Bcr-Abl enzyme and anticancer activity. These compounds have shown potent Bcr-Abl inhibitory activity, indicating the importance of aniline containing halogen substituents for biological activity. This highlights their potential as anticancer agents, with molecular docking studies providing insights into their binding modes with Bcr-Abl (Pan et al., 2014).
Cyclin-Dependent Kinase Inhibitors
Research into 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives has unveiled their capability as potent inhibitors of cyclin-dependent kinase-2 (CDK2). These inhibitors, identified through virtual screening and further optimized via synthetic chemistry, have shown very low nM K(i)s against CDK2, suggesting their utility in antiproliferative and proapoptotic treatments consistent with CDK2 and CDK9 inhibition (Wang et al., 2004).
Synthesis and Biological Evaluation of Pyrimidine Derivatives
Novel 2-unsubstituted 4-(substituted)anilinothieno[2,3-d]pyrimidines have been synthesized using microwave irradiation, demonstrating a rapid and efficient method for the creation of compounds with potential biological activities. This method highlights the role of aniline derivatives in the synthesis of pyrimidine-based compounds, which could be explored for various pharmacological applications (Phoujdar et al., 2008).
作用機序
Safety and Hazards
将来の方向性
Research developments suggest that pyrimidines, including “3-(Pyrimidin-2-yloxy)aniline”, have potential for the development of new anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
3-pyrimidin-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQYFEIXVXGFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176032-34-1 |
Source


|
| Record name | 3-(pyrimidin-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)
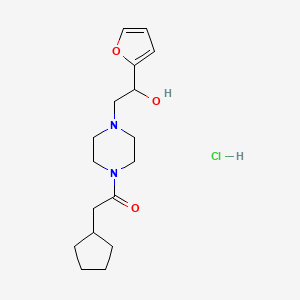
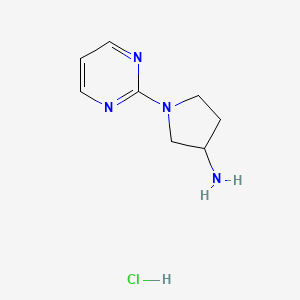
![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)
![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)


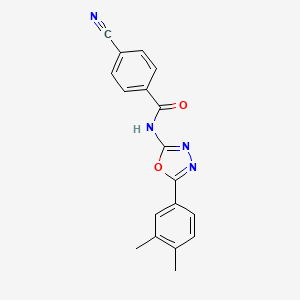

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)
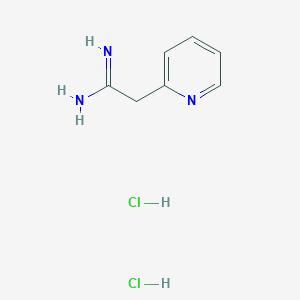
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)
![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)
